molecular formula C15H22N2O6S2 B2675832 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2309589-22-6

5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2675832
CAS No.: 2309589-22-6
M. Wt: 390.47
InChI Key: KWPDVXUTPFCFTP-UHFFFAOYSA-N
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Description

The compound 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide features a 2-methoxybenzamide core substituted with a sulfamoyl group linked to a thiolan (tetrahydrothiophene) ring. The thiolan moiety is further modified with a 2-hydroxyethoxy group at the 3-position, introducing both hydrophilic and conformational rigidity to the structure.

Properties

IUPAC Name

5-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S2/c1-22-13-3-2-11(8-12(13)14(16)19)25(20,21)17-9-15(23-6-5-18)4-7-24-10-15/h2-3,8,17-18H,4-7,9-10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPDVXUTPFCFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through a cyclization reaction involving a dithiol and an epoxide under basic conditions.

    Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiolan derivative with sulfamoyl chloride in the presence of a base.

    Attachment to the Benzamide Core: The final step involves coupling the thiolan derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiolan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
  • Structure : Shares the 2-methoxybenzamide core and sulfamoyl group but substitutes the thiolan ring with a dimethylsulfamoyl group and a branched hydroxy-2-methylpropan-2-yl chain.
  • Molecular Weight : 330.4 g/mol (lower than the target compound, suggesting reduced steric bulk).
  • Key Differences : The absence of the sulfur-containing thiolan ring and hydroxyethoxy group may reduce conformational rigidity and hydrophilicity compared to the target compound. This could influence membrane permeability or metabolic stability .
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
  • Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replace the benzamide core with 1,3,4-oxadiazole rings.
  • Biological Activity: Both exhibit antifungal activity via thioredoxin reductase inhibition. However, the oxadiazole ring may enhance π-π stacking interactions with target enzymes compared to the thiolan group .
[18F]Fallypride and [11C]Raclopride
  • Structure : Benzamide derivatives with fluorinated alkyl chains (e.g., 3-fluoropropyl in [18F]fallypride) and methoxy groups.
  • Application : Used in positron emission tomography (PET) for dopamine D2/D3 receptor imaging. The 2-methoxybenzamide moiety in these compounds is structurally analogous to the target compound, highlighting the importance of this core in receptor binding. However, the fluorinated chains enhance blood-brain barrier penetration, a feature absent in the target compound .
PI3Kα Inhibitor 5i
  • Structure : Features a sulfamoyl-linked benzamide with a methoxypyridin-3-yl group and a thiadiazole substituent.
  • Activity : Inhibits PI3Kα, a key enzyme in oncogenic signaling. The methoxypyridine group may enhance kinase selectivity, while the thiadiazole ring contributes to hydrophobic interactions. Compared to the target compound, the lack of a thiolan ring reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hydrophilicity Potential Target
Target Compound 2-Methoxybenzamide Thiolan-methyl, 2-hydroxyethoxy ~400 (estimated) Moderate Enzymes/Receptors (hypothetical)
5-(Dimethylsulfamoyl)-... () 2-Methoxybenzamide Dimethylsulfamoyl, hydroxy-2-methyl 330.4 Low Undisclosed
LMM5 () 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxy ~450 (estimated) Moderate Thioredoxin Reductase
[18F]Fallypride () Benzamide 3-Fluoropropyl, methoxy ~450 Low Dopamine D2/D3 Receptors
5i () Benzamide Methoxypyridin-3-yl, thiadiazole 539.1 Low PI3Kα
Key Observations :

Hydrophilicity : The target compound’s 2-hydroxyethoxy group likely enhances water solubility compared to dimethylsulfamoyl () or fluorinated () analogues.

Sulfur Interactions : The thiolan sulfur could participate in hydrogen bonding or metal coordination, a feature absent in oxadiazole or pyridine-based analogues.

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide
  • Molecular Formula: C13H18N2O4S2
  • Molecular Weight: Approximately 306.42 g/mol

This compound contains a sulfamoyl group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methoxybenzamide moiety suggests potential interactions with biological targets such as enzymes or receptors.

Antimicrobial Properties

Compounds containing sulfamoyl groups have been studied for their antimicrobial effects. They can inhibit bacterial growth by interfering with essential metabolic pathways. In vitro studies have shown that similar sulfamoyl compounds exhibit significant activity against a range of pathogenic bacteria, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Research indicates that compounds with similar functional groups can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests that "5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide" could be explored for its potential in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies:
    • Similar compounds have been tested using cell lines to assess their cytotoxicity and anti-inflammatory effects. For example, studies involving cell viability assays (such as MTT assays) have demonstrated that certain sulfamoyl compounds can reduce cell viability in a dose-dependent manner, indicating potential cytotoxic effects at higher concentrations.
  • Mechanism of Action:
    • The mechanism by which sulfamoyl compounds exert their biological activity often involves inhibition of key enzymes or receptors involved in inflammation and bacterial metabolism. Understanding these mechanisms is crucial for developing therapeutic agents.
  • Comparative Analysis:
    • A comparative analysis with other known sulfamoyl compounds may provide insights into the unique biological activities of "5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide." This could include examining structure-activity relationships (SAR) to identify which structural features contribute most significantly to its biological effects.

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